Benzyl 3-methyloxetane-3-carboxylate
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Overview
Description
Benzyl 3-methyloxetane-3-carboxylate is an organic compound that belongs to the class of oxetanes, which are four-membered cyclic ethers
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 3-methyloxetane-3-carboxylate typically involves the reaction of 3-methyloxetane-3-carboxylic acid with benzyl alcohol in the presence of a suitable catalyst. The reaction conditions often include the use of a dehydrating agent to facilitate esterification. For example, the reaction can be carried out using dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst under anhydrous conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated synthesis platforms are often employed to achieve these goals.
Chemical Reactions Analysis
Types of Reactions
Benzyl 3-methyloxetane-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the oxetane ring or the ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can lead to various derivatives depending on the nucleophile employed.
Scientific Research Applications
Benzyl 3-methyloxetane-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its derivatives may lead to the development of new drugs with improved efficacy and safety profiles.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Benzyl 3-methyloxetane-3-carboxylate involves its interaction with specific molecular targets. The oxetane ring can undergo ring-opening reactions, which are crucial for its reactivity. These reactions often involve nucleophilic attack on the ring, leading to the formation of open-chain products. The ester group can also participate in various reactions, contributing to the compound’s overall reactivity .
Comparison with Similar Compounds
Similar Compounds
- 3-Methyloxetane-3-carboxylic acid
- Methyl 3-methyloxetane-3-carboxylate
- Benzyl 3-oxetanecarboxylate
Uniqueness
Benzyl 3-methyloxetane-3-carboxylate is unique due to the presence of both the benzyl group and the oxetane ring. This combination imparts distinct chemical properties, making it a valuable intermediate in organic synthesis. The benzyl group enhances the compound’s stability and reactivity, while the oxetane ring provides a reactive site for further functionalization .
Properties
Molecular Formula |
C12H14O3 |
---|---|
Molecular Weight |
206.24 g/mol |
IUPAC Name |
benzyl 3-methyloxetane-3-carboxylate |
InChI |
InChI=1S/C12H14O3/c1-12(8-14-9-12)11(13)15-7-10-5-3-2-4-6-10/h2-6H,7-9H2,1H3 |
InChI Key |
ODLGHYWGVJUDJA-UHFFFAOYSA-N |
Canonical SMILES |
CC1(COC1)C(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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